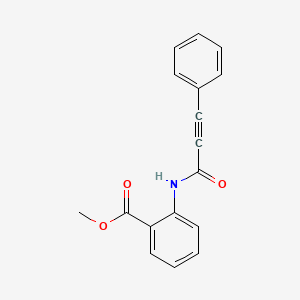![molecular formula C26H27BrN2O2S B5396062 2-[(E)-2-(4-ethoxyanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide](/img/structure/B5396062.png)
2-[(E)-2-(4-ethoxyanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(4-ethoxyanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide is a complex organic compound with a unique structure that includes a thiazolium ring, ethoxyaniline, and diphenyl groups
準備方法
The synthesis of 2-[(E)-2-(4-ethoxyanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide typically involves multiple steps, including the formation of the thiazolium ring and the introduction of the ethoxyaniline and diphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different thiazolium derivatives, while reduction could produce various reduced forms of the compound.
科学的研究の応用
2-[(E)-2-(4-ethoxyanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex compounds.
作用機序
The mechanism by which 2-[(E)-2-(4-ethoxyanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. For example, in a biological setting, it may interact with cellular components to inhibit or promote certain biochemical pathways.
類似化合物との比較
When compared to similar compounds, 2-[(E)-2-(4-ethoxyanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 4-[(E)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]benzoate
- 4-[(E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl]-2-methoxyphenyl (2E)-3-phenyl-2-propenoate
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
特性
IUPAC Name |
2-[(E)-2-(4-ethoxyanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S.BrH/c1-3-30-24-16-14-22(15-17-24)27-20(2)18-25-28(23-12-8-5-9-13-23)26(29,19-31-25)21-10-6-4-7-11-21;/h4-18,29H,3,19H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVAZMNXHWDORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=CC2=[N+](C(CS2)(C3=CC=CC=C3)O)C4=CC=CC=C4)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=C/C2=[N+](C(CS2)(C3=CC=CC=C3)O)C4=CC=CC=C4)/C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5395983.png)
![3-[2-(dipropylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5396001.png)
![(5E)-5-[[2-[3-(2-chlorophenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5396009.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5396018.png)
![5-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]methyl}quinoxaline](/img/structure/B5396025.png)
![4-[1-(PROP-2-YN-1-YL)-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE](/img/structure/B5396032.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5396034.png)

![4,6-Dimethyl-2-(methylsulfanyl)furo[2,3-d]pyrimidine](/img/structure/B5396037.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-6-(3-methylphenyl)nicotinic acid](/img/structure/B5396042.png)
![N-[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]glycine](/img/structure/B5396048.png)
![N-(4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5396077.png)
![[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(4-methylpyrimidin-5-yl)methanone](/img/structure/B5396082.png)
![N-bicyclo[2.2.1]hept-2-yl-4-chloro-2-fluorobenzamide](/img/structure/B5396089.png)
